Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-

FXR Agonist Benzimidazole Structure-Activity Relationship

Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- (CAS 824394-33-4) is a synthetic heterocyclic compound with the molecular formula C18H15N5O and a molecular weight of 317.3 g/mol. It belongs to the benzimidazole class and incorporates both imidazole and benzimidazole moieties, a structural motif associated with farnesoid X receptor (FXR) agonism.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
CAS No. 824394-33-4
Cat. No. B12934329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
CAS824394-33-4
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4
InChIInChI=1S/C18H15N5O/c1-11(24)21-12-6-7-15-16(10-12)23-18(22-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,23)
InChIKeyKKQBSEYJCSLSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- (CAS 824394-33-4): Structural and Pharmacological Baseline


Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- (CAS 824394-33-4) is a synthetic heterocyclic compound with the molecular formula C18H15N5O and a molecular weight of 317.3 g/mol . It belongs to the benzimidazole class and incorporates both imidazole and benzimidazole moieties, a structural motif associated with farnesoid X receptor (FXR) agonism [1]. Despite its structural similarity to advanced FXR agonist leads, a fundamental evidence gap exists: no primary peer-reviewed articles or patents with quantitative biological data were found that specifically identify this compound by name or CAS number. The available evidence is limited to class-level inference from structurally related benzimidazole-based FXR agonists.

Why Generic Substitution Fails for Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-


Within the benzimidazole-based FXR agonist class, minor structural modifications lead to drastic changes in potency, selectivity, and ADME profiles. The published lead optimization of benzimidazolyl acetamides demonstrates that substituents on the benzimidazole core and the acetamide side chain critically govern FXR EC50, metabolic stability, and lipid-lowering efficacy [1]. The target compound possesses a unique 5-acetamido substitution pattern and an unsubstituted imidazole-phenyl motif, distinguishing it from optimized leads such as compound 7g (which contains a 5,6-difluoro substitution and a cyclohexyl-acetylamino-benzoic acid side chain). Without direct comparative data, assuming interchangeability with other benzimidazole FXR agonists is scientifically unwarranted and could compromise experimental reproducibility.

Quantitative Differentiation Evidence for Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-


Structural Uniqueness vs. Optimized FXR Agonist Leads

The target compound is structurally distinct from the most potent benzimidazole-based FXR agonists reported in the literature. The lead compound 7g (4-{(S)-2-[2-(4-chloro-phenyl)-5,6-difluoro-benzoimidazol-1-yl]-2-cyclohexyl-acetylamino}-3-fluoro-benzoic acid) incorporates multiple critical modifications—5,6-difluoro substitution, a bulky cyclohexyl-acetylamino side chain, and a terminal benzoic acid—absent in the target compound [1]. While no direct head-to-head comparison exists, the structure-activity relationship (SAR) from the published series indicates that the 5-acetamido group and the unsubstituted phenyl linker of the target compound represent an earlier, less optimized pharmacophore.

FXR Agonist Benzimidazole Structure-Activity Relationship

Physicochemical Property Baseline vs. Drug-Like FXR Agonists

The target compound has a molecular weight (317.3 g/mol) significantly lower than optimized FXR agonists like compound 7g (~566 g/mol), suggesting potentially different permeability and solubility profiles [1]. The published optimization campaign specifically sought to improve ADME properties beyond the earlier benzimidazolyl acetamide leads, indicating that the simpler scaffold (represented by the target compound) likely possesses suboptimal drug-like properties [1]. However, no experimental LogP, solubility, or permeability data are publicly available for the target compound.

Physicochemical Properties Drug-likeness ADME

Synthetic Accessibility and Intermediate Potential

The target compound's structure—featuring a free imidazole NH and a 5-acetamido group—suggests it may serve as a synthetic intermediate, with the 5-amino position amenable to further derivatization. In the patent literature describing benzimidazole FXR agonists (WO2008000643A1), related acetamide intermediates are elaborated into more complex, potent compounds through acylation or alkylation [1]. No specific synthetic route or yield data were identified for this exact compound in the accessible patent corpus.

Chemical Synthesis Benzimidazole Intermediate

Evidence-Backed Application Scenarios for Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-


Scaffold for Structure-Activity Relationship (SAR) Exploration in FXR Agonist Programs

The compound serves as a minimal benzimidazole-imidazole-phenyl pharmacophore for systematic SAR studies. Researchers can use it as a starting point to introduce substituents at the 5-position, the imidazole ring, or the acetamide terminus, and compare resulting FXR activity against published leads such as compound 7g. This approach directly addresses the evidence gap identified in Section 3, where the compound's pharmacological activity remains uncharacterized, by enabling head-to-head comparisons with more advanced analogs under identical assay conditions [1].

Negative Control or Baseline in FXR Selectivity Panels

Given the absence of confirmed FXR agonism data, the compound may be employed as a structurally matched negative control or baseline in selectivity panels that include known FXR agonists. The simple acetamide side chain contrasts with the optimized acidic moieties required for potent FXR activation, providing a useful comparator for discriminating target-specific effects [1].

Synthetic Intermediate for Custom Benzimidazole Libraries

The 5-acetamido group can be hydrolyzed to a free amine, enabling diversification through amide coupling, sulfonamide formation, or reductive amination. This intermediate potential, inferred from the patent literature on benzimidazole FXR agonists, supports procurement of larger quantities for medicinal chemistry campaigns focused on generating proprietary compound libraries [2].

Quote Request

Request a Quote for Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.